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Compound of Interest

Compound Name: 1-Phenylimidazolidine-2,4-dione

Cat. No.: B091669 Get Quote

This technical guide provides a comprehensive overview of 1-phenylhydantoin, also known by

its IUPAC name, 1-phenylimidazolidine-2,4-dione. Designed for researchers, medicinal

chemists, and professionals in drug development, this document delves into the synthesis,

physicochemical properties, and potential therapeutic applications of this specific hydantoin

isomer. While the hydantoin scaffold is a cornerstone in medicinal chemistry, particularly in the

development of anticonvulsants, the 1-phenyl substituted variant is less explored than its 5-

phenyl counterpart. This guide aims to consolidate the available scientific knowledge on 1-

phenylhydantoin and provide a framework for future research and development.

Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is paramount for reproducible scientific research. 1-

Phenylhydantoin is structurally distinct from its more commonly studied isomer, 5-

phenylhydantoin. The phenyl substituent at the N-1 position significantly influences its chemical

and biological characteristics.
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Identifier Value Source

IUPAC Name
1-phenylimidazolidine-2,4-

dione
[1]

CAS Number 15414-78-5 [1]

Molecular Formula C₉H₈N₂O₂ [1]

Molecular Weight 176.17 g/mol [1]

Melting Point 197-198 °C [2]

Solubility >26.4 µg/mL (at pH 7.4) [1]

Synthesis of 1-Phenylhydantoin
The synthesis of 1-phenylhydantoin can be achieved through a multi-step process starting from

N-phenylglycine. This method provides a reliable route to obtain the target compound for

further studies.

Synthetic Pathway
The synthesis involves the reaction of N-phenylglycine with potassium cyanate to form an

intermediate, which is subsequently cyclized under acidic conditions to yield 1-

phenylhydantoin.

N-Phenylglycine

N-(Phenylcarbamoyl)glycine
(Intermediate)

Reaction in H₂O/Acetic Acid, 60°C

Potassium Cyanate 1-Phenylhydantoin

Cyclization

Hydrochloric Acid
(Heat)
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Caption: Synthetic workflow for 1-phenylhydantoin.
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Detailed Experimental Protocol[2]
The following protocol is a detailed, step-by-step methodology for the synthesis of 1-

phenylhydantoin.

Materials:

N-phenylglycine

Potassium cyanate

Water (H₂O)

Acetic acid

37% Hydrochloric acid (HCl)

95% Ethanol

Procedure:

A solution of 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water and 1 ml of acetic acid

is heated to 60°C.

After thirty minutes, a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water

is added to the reaction mixture.

Heating is continued for an additional 90 minutes.

25 ml of 37% hydrochloric acid is then added, and the reaction mixture is heated for 15

hours at 90°C.

After cooling, the precipitate is filtered.

The crude product is crystallized from 95% ethanol to yield 8.65 g of 1-phenylhydantoin.

Spectroscopic Characterization
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While specific, detailed published spectra for 1-phenylhydantoin are not widely available, data

for closely related compounds and general principles of spectroscopy allow for the prediction of

its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl

group protons, likely in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-)

of the hydantoin ring would appear as a singlet further upfield. The N-H proton would likely

be a broad singlet.

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the two carbonyl

carbons (C=O) in the hydantoin ring, typically in the range of δ 150-180 ppm. The phenyl

carbons would also be evident in the aromatic region (δ 120-140 ppm), along with the

methylene carbon of the hydantoin ring. A ¹³C NMR spectrum is available in the SpectraBase

database[3].

Infrared (IR) Spectroscopy
The IR spectrum of 1-phenylhydantoin is expected to exhibit the following characteristic

absorption bands:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the

hydantoin ring.

C=O Stretching: Two distinct, strong absorption bands for the carbonyl groups, typically

around 1700-1780 cm⁻¹.

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region. An FTIR spectrum is

available for viewing in the SpectraBase database[3].

Mass Spectrometry (MS)
The mass spectrum of 1-phenylhydantoin would show a molecular ion peak (M⁺) at m/z = 176,

corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of

CO and other characteristic cleavages of the hydantoin and phenyl rings.
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Potential Applications in Drug Development
The hydantoin scaffold is a privileged structure in medicinal chemistry, with numerous

derivatives exhibiting a wide range of biological activities.[4] While 1-phenylhydantoin itself has

not been extensively studied, its structural features suggest potential for therapeutic

applications, particularly in areas where other hydantoins have shown promise.

Anticonvulsant Activity
The most well-known application of hydantoin derivatives is in the treatment of epilepsy.[4] The

drug phenytoin (5,5-diphenylhydantoin) is a classic example. The structure-activity relationship

(SAR) of many anticonvulsant hydantoins suggests that substitution at the N-1 and N-3

positions can modulate activity.[5] Therefore, it is plausible that 1-phenylhydantoin could exhibit

anticonvulsant properties.

Proposed Mechanism of Action (General for Hydantoins): Many hydantoin-based

anticonvulsants act by modulating voltage-gated sodium channels in neurons. By stabilizing the

inactive state of these channels, they reduce the repetitive firing of action potentials that

underlies seizure activity.
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Caption: Generalized mechanism of action for anticonvulsant hydantoins.

Other Potential Therapeutic Areas
The versatility of the hydantoin scaffold has led to the exploration of its derivatives in various

other therapeutic areas, including:

Antiarrhythmic agents[4]

Anticancer agents

Antimicrobial agents
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Further research is necessary to determine if 1-phenylhydantoin possesses clinically relevant

activity in any of these areas. The presence of the N-1 phenyl group offers a site for further

chemical modification to optimize potential biological activity.

Conclusion and Future Directions
1-Phenylhydantoin is a distinct isomer within the medicinally important hydantoin class of

compounds. While a reliable synthetic route has been established, its biological properties

remain largely unexplored. The information presented in this guide provides a foundation for

researchers to undertake further investigation into the spectroscopic characterization and

pharmacological evaluation of this compound. Future studies should focus on:

Acquiring and publishing detailed NMR, IR, and MS spectra.

Screening for anticonvulsant activity in established animal models of epilepsy.

Evaluating its potential in other therapeutic areas where hydantoins have shown promise.

Exploring the synthesis of novel derivatives of 1-phenylhydantoin to build a structure-activity

relationship profile.

By systematically investigating 1-phenylhydantoin, the scientific community can better

understand the full therapeutic potential of the hydantoin scaffold and potentially uncover new

lead compounds for drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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